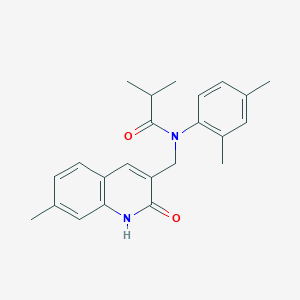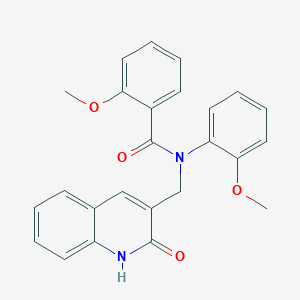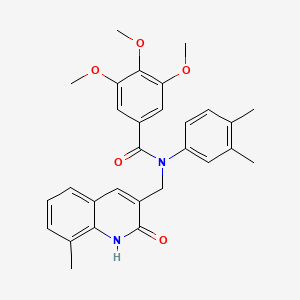![molecular formula C18H24FN3O4S B7720666 1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide CAS No. 593244-76-9](/img/structure/B7720666.png)
1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is known to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide involves the inhibition of the dopamine transporter, which results in the increased availability of dopamine in the synaptic cleft. This increased availability of dopamine is believed to be responsible for the compound's effects on neurological disorders and addiction.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, increased dopamine release, and increased dopamine receptor activation. Additionally, this compound has also been found to have effects on other neurotransmitters, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide in lab experiments include its unique mechanism of action, which makes it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide. One direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could also be investigated for its potential use in the treatment of addiction and depression. Further research is also needed to determine the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis method of 1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid, followed by the reaction with piperidine-4-carbonyl chloride. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide has various scientific research applications, including its use in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound is known to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, this compound has also been investigated for its potential use in the treatment of addiction and depression.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c19-15-1-3-16(4-2-15)27(25,26)22-11-7-14(8-12-22)18(24)21-9-5-13(6-10-21)17(20)23/h1-4,13-14H,5-12H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAHIHWBHHZNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)










![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)

